Enantiomeric Configuration and Chiral Purity: (R) vs. (S) Enantiomer Differentiation
The (R)-enantiomer (CAS 1349700-08-8) and the (S)-enantiomer (CAS 1349700-00-0) of benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate are commercially available as distinct products with independent CAS numbers, indicating industrial recognition of their non-interchangeability . The (R)-enantiomer is explicitly specified by chiral descriptor in the IUPAC name 'benzyl (3R)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate,' with the stereocenter at the 3-position of the piperidine ring . In contrast, the (S)-enantiomer (CAS 1349700-00-0) carries the (3S) designation, resulting in the opposite spatial orientation of the oxetan-3-ylamino substituent. This stereochemical divergence is critical because the 3-amino substituent on the piperidine ring is the key pharmacophoric element that interacts with biological targets in FXIa inhibitor programs.
| Evidence Dimension | Absolute configuration at piperidine 3-position |
|---|---|
| Target Compound Data | (R)-configuration; CAS 1349700-08-8; IUPAC: benzyl (3R)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate; commercially available purity: 95–98% |
| Comparator Or Baseline | (S)-configuration; CAS 1349700-00-0; IUPAC: benzyl (3S)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate; commercially available purity: 95% |
| Quantified Difference | Opposite enantiomer; distinct CAS numbers; separate commercial catalog entries from multiple vendors (Fluorochem, AK Scientific, MolCore, Leyan) confirm non-redundancy |
| Conditions | Commercial sourcing; stereochemical designation confirmed by IUPAC nomenclature and independent CAS registration |
Why This Matters
For FXIa inhibitor programs and other chirally sensitive drug discovery campaigns, the (R)-enantiomer must be specified and verified at procurement to avoid introducing the wrong stereoisomer, which could result in loss of target binding or altered off-target activity.
